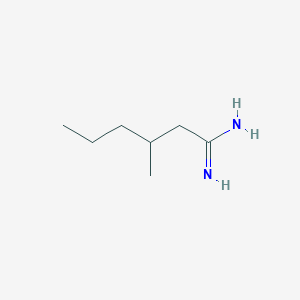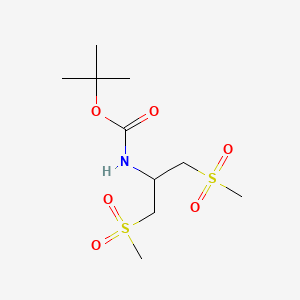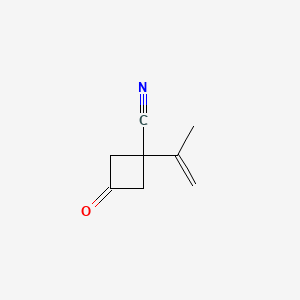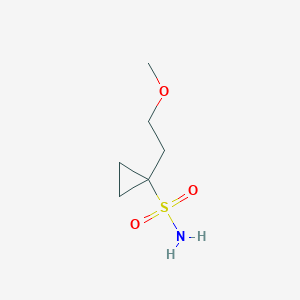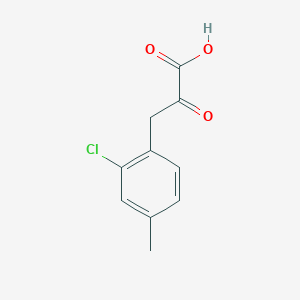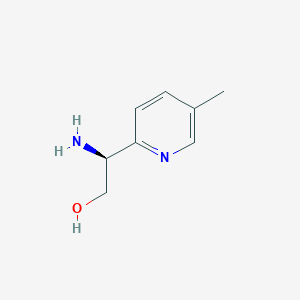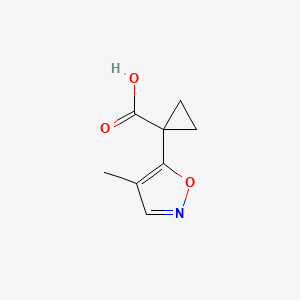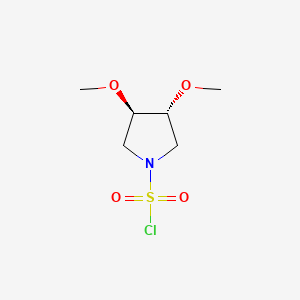
trans-3,4-Dimethoxypyrrolidine-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride: is a chiral sulfonyl chloride derivative. This compound is of interest in organic synthesis due to its potential applications in the development of pharmaceuticals and other biologically active molecules. The presence of the sulfonyl chloride group makes it a versatile intermediate for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride typically involves the reaction of rac-(3R,4R)-3,4-dimethoxypyrrolidine with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative transformations can convert the sulfonyl chloride group to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols. The reactions are often carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparación Con Compuestos Similares
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl fluoride: Similar in structure but with a sulfonyl fluoride group instead of a chloride.
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonic acid: The sulfonyl chloride group is oxidized to a sulfonic acid.
Uniqueness: rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride is unique due to its specific reactivity profile as a sulfonylating agent. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its chiral nature also adds to its uniqueness, providing opportunities for the synthesis of enantiomerically pure compounds.
Propiedades
Fórmula molecular |
C6H12ClNO4S |
|---|---|
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO4S/c1-11-5-3-8(13(7,9)10)4-6(5)12-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clave InChI |
PYRONDRDMQNIIM-PHDIDXHHSA-N |
SMILES isomérico |
CO[C@@H]1CN(C[C@H]1OC)S(=O)(=O)Cl |
SMILES canónico |
COC1CN(CC1OC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


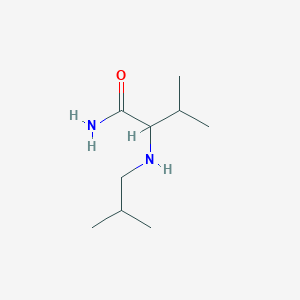
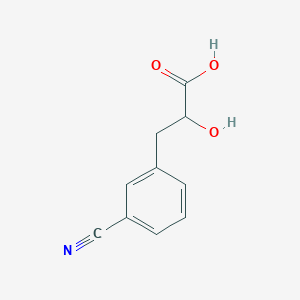
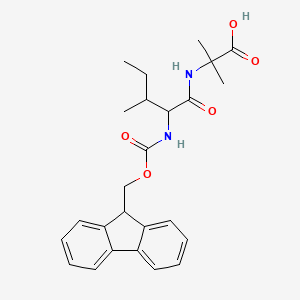
![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)
